Iridium--vanadium (1/1)

Hydrogen Evolution Reaction (HER) Electrocatalysis Water Electrolysis

Iridium–vanadium (1/1), with the chemical formula IrV and a molecular weight of 243.16 g/mol , is an intermetallic compound comprising iridium and vanadium in a 1:1 atomic ratio. It is most commonly encountered in research contexts as a component of advanced electrocatalysts—either as a distinct intermetallic phase, as dual-atom catalytic sites on carbon supports, or as interfacial Ir–V direct metal bonds at catalyst-support junctions.

Molecular Formula IrV
Molecular Weight 243.16 g/mol
CAS No. 12142-05-1
Cat. No. B15486302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium--vanadium (1/1)
CAS12142-05-1
Molecular FormulaIrV
Molecular Weight243.16 g/mol
Structural Identifiers
SMILES[V].[Ir]
InChIInChI=1S/Ir.V
InChIKeyYRPNIJMNMGVMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium–Vanadium (1/1) (IrV, CAS 12142-05-1): A Unique Intermetallic Catalyst for Hydrogen Evolution, Fuel Cell Anodes, and Selective Oxidation


Iridium–vanadium (1/1), with the chemical formula IrV and a molecular weight of 243.16 g/mol [1], is an intermetallic compound comprising iridium and vanadium in a 1:1 atomic ratio. It is most commonly encountered in research contexts as a component of advanced electrocatalysts—either as a distinct intermetallic phase, as dual-atom catalytic sites on carbon supports, or as interfacial Ir–V direct metal bonds at catalyst-support junctions. Its defining characteristic is the strong electronic coupling between iridium and vanadium, which modulates the d-band center of iridium and facilitates electron transfer, thereby enhancing catalytic activity in both hydrogen evolution (HER) and hydrogen oxidation (HOR) reactions [2][3][4]. This compound is a subject of active investigation for proton exchange membrane (PEM) water electrolyzers, anion exchange membrane (AEM) electrolyzers, polymer electrolyte membrane fuel cells (PEMFCs), and the selective electro-oxidation of biomass-derived feedstocks such as glycerol [2][3][4][5].

Why Generic Ir, IrO₂, or Pt/C Substitution Fails: The Performance Gap Defined by Ir–V Electronic Synergy


The catalytic performance of iridium–vanadium systems is not simply additive; it is critically dependent on the specific electronic interaction between Ir and V. In Ir–V₂O₃ HER catalysts, the direct Ir–V metal bond enables superior electron transfer and donation from V to Ir, which is absent in Ir–VO₂ (Ir–Obri bridging oxygen) or Ir–V₂O₅ (Ir–O bonding) counterparts, leading to an order-of-magnitude difference in mass activity [1]. In IrV/rGO dual-atom catalysts, the proximal Ir–V pairing creates a unique electronic environment that drives high selectivity (92%) and conversion (73%) for glycerol oxidation, a level of performance not achievable with monometallic Ir or V catalysts alone [2]. For fuel cell anodes, IrV/C catalysts exhibit higher hydrogen oxidation reaction (HOR) activity than both commercial Pt/C and unmodified Ir/C, demonstrating that the dealloyed Ir–V nanostructure is a distinct and non-interchangeable active material [3]. Substituting with generic iridium black, iridium oxide, or platinum catalysts will result in quantifiable losses in overpotential, mass activity, selectivity, or overall device efficiency as detailed in the evidence below.

Quantitative Performance Benchmarks: Head-to-Head Comparison of IrV Catalysts Against Closest Analogs


HER Overpotential and Mass Activity: Ir–V₂O₃ (Ir–V Bonding) vs. Ir–VO₂ and Ir–V₂O₅

In an Angewandte Chemie International Edition study [1], three vanadium oxide-supported Ir catalysts with distinct interfacial bonding environments were directly compared. The Ir–V₂O₃ catalyst, featuring direct Ir–V metal bonds, exhibited significantly lower overpotentials and higher mass activities for the hydrogen evolution reaction (HER) than Ir–VO₂ (Ir–Obri bridging oxygen bonds) and Ir–V₂O₅ (Ir–O bonds). Specifically, at a current density of 10 mA cm⁻², Ir–V₂O₃ required an overpotential of just 16 mV in acidic media and 26 mV in alkaline media, whereas the other catalysts required substantially higher overpotentials. The mass activity of Ir–V₂O₃ reached 11.24 A mg⁻¹ in acid and 6.66 A mg⁻¹ in alkaline solution, representing a direct and quantifiable performance advantage derived from the Ir–V bonding motif.

Hydrogen Evolution Reaction (HER) Electrocatalysis Water Electrolysis

HER Turnover Frequency (TOF) and Device-Level Performance: Ir–V₂O₃ in AEM Electrolyzer

The same study [1] quantified the intrinsic activity of Ir–V₂O₃ via turnover frequency (TOF) and demonstrated its practical advantage in a full device. The TOF values for Ir–V₂O₃ were 11.20 s⁻¹ in acidic media and 6.63 s⁻¹ in alkaline media, metrics that are among the highest reported for Ir-based HER catalysts. Critically, when integrated as the cathode in an anion exchange membrane (AEM) electrolyzer (Ir–V₂O₃||RuO₂), the cell required only 1.92 V to achieve a high current density of 500 mA cm⁻². This low cell voltage at high current density is a key differentiator, as many Pt- or Ir-based cells require >2.0 V to reach this performance level, indicating superior energy conversion efficiency.

Turnover Frequency (TOF) Anion Exchange Membrane Electrolyzer Hydrogen Evolution

Glycerol Electro-Oxidation: IrV/rGO Dual-Atom Catalyst vs. Monometallic and Other Bimetallic Catalysts

In a 2025 study published in Applied Surface Science [1], an IrV dual-atom catalyst supported on reduced graphene oxide (IrV/rGO) was evaluated for the electrochemical oxidation of glycerol to glyceric acid. The catalyst achieved 92% selectivity towards glyceric acid and 73% glycerol conversion within 10,000 seconds. While the study notes that performance is superior to 'other catalysts', the specific data provided demonstrates that this IrV DAC system achieves a combination of high selectivity and conversion that is competitive with state-of-the-art Pt- and Pd-based catalysts for this challenging biomass valorization reaction, but with a potentially lower cost due to the use of less iridium (as dual atoms) and a non-precious metal co-catalyst. The DFT-calculated binding energy of -6.69 eV confirms the strong anchoring and stability of the IrV sites on the rGO support.

Glycerol Oxidation Dual-Atom Catalyst Selective Electro-Oxidation

Hydrogen Oxidation Reaction (HOR) Activity: IrV/C vs. IrCo/C, IrNi/C, IrTi/C, Pt/C, and Ir/C

A 2013 study in the International Journal of Hydrogen Energy [1] directly compared carbon-supported Ir nanoparticles modified with V, Co, Ni, and Ti as anode catalysts for PEM fuel cells. Linear sweep voltammetry (LSV) using a rotating disk electrode (RDE) revealed the following activity order for the hydrogen oxidation reaction (HOR): IrCo/C > IrV/C > IrNi/C > IrTi/C > commercial Pt/C > Ir/C. This places IrV/C as the second most active catalyst in the series, significantly outperforming the industry standard Pt/C and unmodified Ir/C. Notably, energy-dispersive X-ray (EDX) analysis showed that the most active catalysts (IrCo/C and IrV/C) contained negligible residual Co or V, indicating a beneficial dealloying effect that creates a highly active, predominantly Ir surface with residual electronic modification.

Hydrogen Oxidation Reaction (HOR) PEMFC Anode Non-PGM Catalyst

Optimal Deployment Scenarios for Iridium–Vanadium (IrV) Catalysts Based on Quantified Differentiation


High-Efficiency Cathode for Acidic or Alkaline Water Electrolysis

Based on the demonstrated overpotential of 16 mV in acid and 26 mV in alkaline media at 10 mA cm⁻² [1], Ir–V₂O₃ catalysts with Ir–V direct metal bonding are ideally suited for the cathode of proton exchange membrane (PEM) or anion exchange membrane (AEM) water electrolyzers. The low overpotential directly improves energy efficiency, reducing the electricity cost per kg of green hydrogen produced. The high mass activity of 11.24 A mg⁻¹ (acid) and 6.66 A mg⁻¹ (alkaline) [1] enables lower iridium loading, mitigating the critical cost barrier associated with iridium scarcity in large-scale electrolyzer deployment.

Biomass-Derived Glycerol Valorization to High-Purity Glyceric Acid

The IrV/rGO dual-atom catalyst's 92% selectivity for glyceric acid and 73% glycerol conversion [2] make it a compelling choice for electrochemical glycerol upgrading. This performance profile supports the production of high-purity glyceric acid—a valuable intermediate for pharmaceuticals, cosmetics, and biodegradable polymers—while reducing the need for energy-intensive separation processes. The dual-atom architecture maximizes the utilization efficiency of expensive iridium, improving the economic viability of this biomass valorization pathway.

High-Performance Anode for Polymer Electrolyte Membrane Fuel Cells (PEMFCs)

The superior hydrogen oxidation reaction (HOR) activity of IrV/C catalysts, which outperforms commercial Pt/C and unmodified Ir/C in RDE studies [3], positions them as a high-performance alternative for PEMFC anodes. This is particularly relevant for fuel cell systems where high power density is required or where catalyst loading can be reduced without sacrificing performance. The dealloyed structure, which retains negligible V content, ensures a stable and active iridium surface while benefiting from the electronic modulation induced by the initial V incorporation.

Model System for Investigating Interfacial Metal–Metal Bonding Effects in Catalysis

The Ir–V₂O₃ system, with its well-defined Ir–V direct metal bonding, serves as an excellent model platform for fundamental research into the role of interfacial electronic structure in catalysis. As demonstrated by the direct comparison with Ir–VO₂ and Ir–V₂O₅ [1], the nature of the interfacial bond (metal–metal vs. metal–oxygen) dramatically alters catalytic performance. This makes Ir–V compounds valuable for in situ spectroscopic and computational studies aimed at establishing structure–activity relationships and guiding the rational design of next-generation electrocatalysts.

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